molecular formula C22H16ClN3O3 B11311806 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide

Cat. No.: B11311806
M. Wt: 405.8 g/mol
InChI Key: NFFULVHSTJOMLY-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Substitution reactions:

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 2-methoxybenzoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide stands out due to its unique combination of the 1,2,4-oxadiazole ring and the specific substituents, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H16ClN3O3/c1-28-19-5-3-2-4-18(19)21(27)24-17-12-8-15(9-13-17)22-25-20(26-29-22)14-6-10-16(23)11-7-14/h2-13H,1H3,(H,24,27)

InChI Key

NFFULVHSTJOMLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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